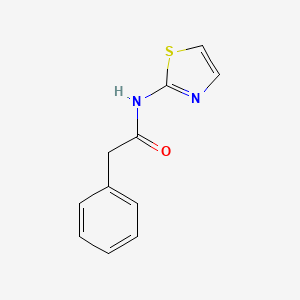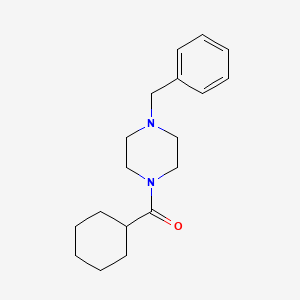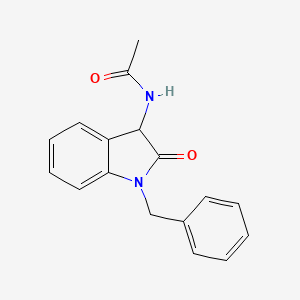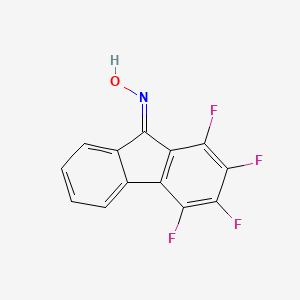![molecular formula C21H23ClN2O2 B5918096 N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5918096.png)
N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide, commonly known as C646, is a small molecule inhibitor that has gained popularity in recent years due to its ability to selectively inhibit the histone acetyltransferase (HAT) activity of p300 and CBP. This molecule has been extensively studied for its potential use in cancer treatment and other diseases related to aberrant gene expression.
作用機序
C646 selectively inhibits the N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide activity of p300 and CBP, which are two important transcriptional coactivators that play a critical role in gene expression. By inhibiting the N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide activity of these proteins, C646 prevents the acetylation of histones, which are the proteins that package DNA in the nucleus. This leads to a decrease in gene expression, particularly of genes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
C646 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide activity of p300 and CBP, C646 has been shown to induce cell cycle arrest, increase DNA damage, and inhibit DNA repair. These effects contribute to the anti-cancer properties of C646.
実験室実験の利点と制限
One of the main advantages of using C646 in lab experiments is its selectivity for p300 and CBP. This allows researchers to specifically target the N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide activity of these proteins without affecting other cellular processes. However, one limitation of using C646 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on C646. One area of interest is the development of more potent and selective inhibitors of p300 and CBP. Another area of interest is the investigation of the potential use of C646 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of C646 and its potential use in treating other diseases related to aberrant gene expression.
合成法
The synthesis of C646 involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 2-chlorobenzaldehyde, which is then reacted with diethyl malonate to form the corresponding ethyl ester. The ester is then subjected to a Knoevenagel condensation reaction with N,N-diethylformamide to form the final product, C646.
科学的研究の応用
C646 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, C646 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This molecule has also been studied for its potential use in treating other diseases related to aberrant gene expression, such as neurodegenerative diseases and cardiovascular diseases.
特性
IUPAC Name |
N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-4-24(5-2)21(26)19(14-17-8-6-7-9-18(17)22)23-20(25)16-12-10-15(3)11-13-16/h6-14H,4-5H2,1-3H3,(H,23,25)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOTYJCZGYEDDR-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=CC=C1Cl)/NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B5918025.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)




![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea](/img/structure/B5918067.png)




![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)